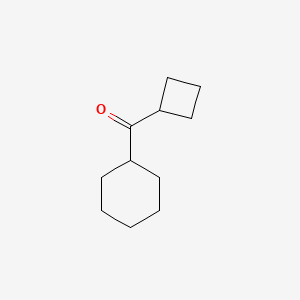

Cyclobutyl(cyclohexyl)methanone

Description

Overview of Bridged and Fused Ring Systems in Organic Chemistry

Polycyclic compounds, which contain two or more rings, are broadly categorized based on how the rings are joined. sparknotes.com In fused ring systems , two rings share two adjacent atoms and the bond between them. sparknotes.comlibretexts.org A classic example is decalin (bicyclo[4.4.0]decane), which consists of two fused cyclohexane (B81311) rings. libretexts.org The fusion can be either cis or trans, leading to distinct isomers with different stabilities and conformations. sparknotes.comlibretexts.org

Bridged ring systems are formed when rings share more than two atoms, creating a "bridge" of one or more atoms that connects two "bridgehead" carbons. sparknotes.comlibretexts.org A bridgehead carbon is an atom that is part of at least two rings. libretexts.org These systems, such as norbornane (B1196662) (bicyclo[2.2.1]heptane), are often conformationally rigid. libretexts.org A third, less common linkage is the spiro connection, where two rings are joined at a single shared atom. sparknotes.com The construction of these complex sp³-rich frameworks is a significant goal in synthetic chemistry, with modern strategies including deconstructive C-C bond activation and cycloaddition reactions. acs.org

Significance of Cyclobutyl and Cyclohexyl Moieties in Contemporary Chemical Synthesis

The cyclohexyl moiety, typically existing in a stable chair conformation, is a common structural motif. Its defined three-dimensional shape is frequently used in medicinal chemistry to probe binding pockets of enzymes and receptors. The synthesis of molecules containing cyclohexyl groups often starts from precursors like 1,3-cyclohexanedione (B196179) or involves reactions such as the Mitsunobu reaction or reductive amination on cyclohexanone (B45756) derivatives. nih.gov

The cyclobutyl group, a four-membered ring, is less common than cyclohexane but offers unique properties. It introduces conformational restriction and can act as a bioisostere for other groups, like phenyl rings or alkenes, helping to improve metabolic stability or potency in drug candidates. nih.gov Its strained nature can also be harnessed in ring-opening or rearrangement reactions. The incorporation of cyclobutane (B1203170) rings into drug scaffolds has been shown to increase potency by enabling specific interactions within hydrophobic binding pockets. nih.gov

Evolution of Synthetic Strategies for Alicyclic Ketones

The synthesis of ketones, including alicyclic variants, has evolved significantly over the decades. Classical methods often rely on the oxidation of corresponding secondary alcohols or the Friedel-Crafts acylation of an aromatic ring, which is not directly applicable to non-aromatic cycloalkanes.

More advanced and efficient strategies have since been developed. The Pauson-Khand reaction, for instance, provides a pathway to cyclopentenones. acs.org Other key methods include Nazarov cyclization and Stetter-type additions. acs.org For the construction of 1,4-diketones, which can be precursors to cyclic ketones via intramolecular aldol (B89426) condensation, modern approaches involve the cross-coupling of metal enolates and the dicarbonylation of alkenes. acs.org More recently, transition-metal-catalyzed reactions, such as the rhodium-catalyzed "cut-and-sew" strategy involving the C-C bond activation of cyclobutanones, have emerged as powerful tools for building complex fused and bridged ring systems. acs.org

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(cyclohexyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPELRWZGAMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-20-1 | |

| Record name | cyclobutyl(cyclohexyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Cyclobutyl Cyclohexyl Methanone

Cyclobutyl(cyclohexyl)methanone is a simple alicyclic ketone. While it is listed in chemical databases, there is a notable absence of extensive published literature detailing its empirical properties. uni.lu The information available is primarily computational or sourced from patent literature.

Table 1: General and Predicted Properties of this compound This table presents identifying information and computationally predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | uni.lu |

| Molecular Weight | 166.26 g/mol | N/A |

| Monoisotopic Mass | 166.13577 Da | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChIKey | GEDPELRWZGAMNG-UHFFFAOYSA-N | uni.lu |

| XlogP (Predicted) | 3.0 | uni.lu |

Synthesis and Spectroscopic Data

As of this writing, specific, peer-reviewed synthetic procedures for Cyclobutyl(cyclohexyl)methanone are not available in prominent scientific databases. uni.lu Likewise, experimentally determined spectroscopic data such as ¹H-NMR, ¹³C-NMR, or IR spectra have not been publicly documented.

However, predicted mass spectrometry data relating to collision cross sections have been calculated, which can be useful in analytical studies.

Table 2: Predicted Collision Cross Section (CCS) Data This table shows predicted CCS values (in Ų) for different adducts of this compound, calculated using the CCSbase model.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 167.14305 | 134.4 |

| [M+Na]⁺ | 189.12499 | 136.4 |

| [M-H]⁻ | 165.12849 | 139.6 |

| [M+NH₄]⁺ | 184.16959 | 147.8 |

| [M+K]⁺ | 205.09893 | 138.2 |

| [M+H-H₂O]⁺ | 149.13303 | 123.3 |

| Data sourced from PubChem. uni.lu |

Synthetic Methodologies for this compound and Analogues

The synthesis of ketones, particularly those incorporating strained ring systems like cyclobutane (B1203170), is a significant area of organic chemistry. These structural motifs are of interest for their unique chemical properties and potential applications. This article explores various modern synthetic strategies for preparing this compound and its analogues, focusing on cross-coupling and cycloaddition reactions.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Reaction Energetics and Pathways

The study of reaction energetics and pathways is fundamental to understanding chemical reactivity. High-level quantum chemical calculations can map out the potential energy surface of a reaction, identifying stable intermediates and the transition states that connect them.

To achieve high accuracy in reaction energetics, sophisticated ab initio methods are employed. Complete Basis Set (CBS) methods, such as CBS-QB3, and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular energies. nih.gov These methods are used to benchmark the energies of reactants, products, and transition states for reactions involving Cyclobutyl(cyclohexyl)methanone, such as its reduction or rearrangement.

For instance, in a hypothetical hydride reduction of the carbonyl group, these methods can provide a highly accurate energy profile. The CBS-QB3 method has been effectively used to model reaction mechanisms and kinetics, such as hydrogen abstraction reactions, providing reliable thermodynamic data. nih.gov The accuracy of these methods is crucial for obtaining reliable kinetic and thermodynamic predictions, as even small errors in calculated barrier heights can lead to large errors in predicted reaction rates.

Table 1: Hypothetical Reaction Energetics for Hydride Reduction of this compound Calculated with High-Level Ab Initio Methods

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants + BH₄⁻ | CCSD(T)/CBS | 0.0 |

| Transition State | CCSD(T)/CBS | +10.5 |

Note: This table is illustrative and represents typical data obtained from such calculations.

While computationally expensive, high-level ab initio methods are often impractical for geometry optimizations of larger molecules. Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it the workhorse for determining the equilibrium geometries of molecules and the structures of transition states. nih.gov By modeling the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles for the ground state of this compound and for any transition states along a reaction coordinate. researchgate.netyoutube.com

DFT has been successfully used to model transition states in various reactions, including those involving carbonyl compounds. acs.org For this compound, DFT would be employed to locate the precise geometry of the transition state for reactions like nucleophilic addition to the carbonyl carbon.

Table 2: Selected Optimized Geometrical Parameters of this compound Calculated with DFT (B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C(O)-C(cyclobutyl) Bond Length | 1.52 Å |

| C(O)-C(cyclohexyl) Bond Length | 1.53 Å |

| C-C-C Angle (cyclobutane, avg.) | ~88° |

Note: This table is illustrative, showing typical values for such a molecule.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is critical to its properties and reactivity. Conformational analysis of this compound involves understanding the preferred orientations of its two cycloalkane rings.

Cycloalkanes adopt non-planar conformations to relieve ring strain, which is a combination of angle strain and torsional strain. fiveable.me

Cyclohexane (B81311) Ring: The cyclohexane ring in the molecule is expected to adopt a stable chair conformation, which is virtually free of strain. dalalinstitute.com In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered. maricopa.edu

Table 3: Comparison of Strain Energies (kcal/mol) in Cycloalkane Conformations

| Cycloalkane | Planar Conformation Strain | Puckered/Chair Conformation Strain | Strain Relief |

|---|---|---|---|

| Cyclobutane (B1203170) | ~27.3 | ~26.3 | ~1.0 |

Note: Data is based on general principles of cycloalkane stability.

The carbonyl group is planar, and the large cyclohexyl and cyclobutyl groups will arrange themselves around it to avoid unfavorable interactions. The most stable conformer would likely position the bulky rings in a way that minimizes gauche and 1,3-diaxial-like interactions. These conformational preferences directly impact the molecule's reactivity. For example, a nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face, a prediction that can be quantified through computational modeling of the attack trajectories.

Studies of Nonclassical Carbocation Intermediates in Cycloalkane Rearrangements

Reactions involving cyclobutane derivatives can be complex due to the potential for ring strain to drive rearrangements through nonclassical carbocation intermediates. nih.gov Solvolysis of cyclobutyl or related cyclopropylcarbinyl systems often leads to a mixture of products, explained by the formation of equilibrating cations. nih.govdalalinstitute.com

If this compound were converted to a derivative where a leaving group is attached to the cyclobutane ring (e.g., by reduction of the ketone to an alcohol followed by conversion to a tosylate), its solvolysis would likely proceed through such intermediates. Computational studies are essential to rationalize the outcomes of these reactions. nih.gov The key nonclassical ions in this system are the cyclopropylcarbinyl (CPC) and bicyclobutonium (BB) cations. nih.govacs.org These are delocalized structures where the positive charge is shared over several atoms, leading to their unusual stability and reactivity. dalalinstitute.comwikipedia.org DFT and high-level ab initio calculations can determine the relative energies of these intermediates and the transition states connecting them, thereby predicting the product distribution. nih.gov

Table 4: Calculated Relative Energies of C₄H₇⁺ Cation Intermediates

| Cation Intermediate | Level of Theory | Relative Energy (kcal/mol) |

|---|---|---|

| Cyclobutyl Cation | DLPNO-CCSD(T) | +12.0 |

| Cyclopropylcarbinyl Cation | DLPNO-CCSD(T) | +1.9 |

Note: This table illustrates the typical relative stability of these parent nonclassical ions, which would be perturbed by the cyclohexylcarbonyl substituent. Data is based on reported values for related systems. nih.govresearchgate.net

Advanced Spectroscopic Analysis and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

In Cyclobutyl(cyclohexyl)methanone, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and stereochemistry of the cyclic moieties. The carbonyl group significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR Spectroscopy: Protons on the carbons alpha to the carbonyl group (the methine protons on both the cyclobutyl and cyclohexyl rings) are expected to be the most deshielded, appearing in the δ 2.0-2.7 ppm range. orgchemboulder.com The remaining cyclobutyl and cyclohexyl protons will produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbonyl carbon is the most prominent feature in the ¹³C NMR spectrum, with a characteristic chemical shift in the δ 200-215 ppm region, typical for saturated ketones. openstax.orglibretexts.org The alpha-carbons of both rings are also deshielded and appear further downfield than the other ring carbons. Due to the high degree of symmetry in related molecules, it is anticipated that the spectra will show fewer signals than the total number of carbons if symmetry exists. youtube.com

Predicted ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on data from analogous structures like cyclohexyl methyl ketone and cyclobutyl methyl ketone.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | 205 - 215 | Characteristic range for non-conjugated ketone carbonyls. oregonstate.edu |

| Cyclohexyl C-1 (CH) | 45 - 55 | Alpha to carbonyl, deshielded. chemicalbook.com |

| Cyclobutyl C-1 (CH) | 45 - 55 | Alpha to carbonyl, deshielded. |

| Cyclohexyl C-2, C-6 (CH₂) | 28 - 35 | Beta to carbonyl. chemicalbook.com |

| Cyclobutyl C-2, C-4 (CH₂) | 24 - 30 | Beta to carbonyl. |

| Cyclohexyl C-3, C-5 (CH₂) | 25 - 30 | Gamma to carbonyl. chemicalbook.com |

| Cyclohexyl C-4 (CH₂) | 25 - 30 | Delta to carbonyl. chemicalbook.com |

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotations. libretexts.org For this compound, DNMR could be employed to investigate the dynamics of ring inversion for the cyclohexane (B81311) moiety and ring puckering for the cyclobutyl group.

At room temperature, these conformational changes are typically fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, the rate of these processes can be slowed. unibas.it If the exchange rate becomes slow enough, separate signals for the axial and equatorial protons of the cyclohexane ring, or for different puckered conformers of the cyclobutyl ring, may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, the activation energy barriers for these conformational interchanges can be calculated, providing valuable insight into the molecule's flexibility and energetic landscape. researchgate.net Techniques like 2D Exchange Spectroscopy (EXSY) can further quantify these dynamic processes by correlating the signals of exchanging nuclei. libretexts.org

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a primary tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₈O, Monoisotopic Mass: 166.1358 Da), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. researchgate.net

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides significant structural information. For ketones, the most characteristic fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group is broken. jove.comyoutube.com This process leads to the formation of a stable acylium ion. For this compound, two primary α-cleavage pathways are possible:

Loss of the cyclobutyl radical (•C₄H₇): This pathway generates a cyclohexylacylium cation.

Loss of the cyclohexyl radical (•C₆H₁₁): This pathway generates a cyclobutylacylium cation.

Cyclic ketones are also known to undergo more complex fragmentation patterns involving ring-opening and subsequent rearrangements, which can lead to a variety of smaller fragment ions. optica.orgmiamioh.edu

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [C₁₁H₁₈O]⁺• | 166 | Molecular Ion (M⁺) |

| [C₇H₁₁O]⁺ | 111 | α-cleavage: M⁺ - •C₄H₇ |

| [C₅H₇O]⁺ | 83 | α-cleavage: M⁺ - •C₆H₁₁ |

| [C₆H₁₁]⁺ | 83 | Cleavage leading to cyclohexyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The most diagnostic absorption for a ketone is the strong C=O stretching vibration. orgchemboulder.com

For this compound, the position of the C=O stretch provides clues about its environment. Saturated acyclic and six-membered cyclic ketones typically show a C=O absorption near 1715 cm⁻¹. openstax.orgpressbooks.pub However, ring strain in smaller rings causes an increase in the stretching frequency. For instance, cyclobutanone (B123998) absorbs at a significantly higher wavenumber, around 1785 cm⁻¹. openstax.orglibretexts.orgpressbooks.pub Therefore, the presence of the cyclobutyl group attached to the carbonyl in this compound is expected to shift the C=O absorption to a value higher than 1715 cm⁻¹, likely in the range of 1740-1760 cm⁻¹. Other characteristic absorptions would include the C-H stretching vibrations of the sp³-hybridized carbons just below 3000 cm⁻¹.

Comparative IR Absorption Frequencies for Ketone Carbonyls

| Compound | C=O Stretch (cm⁻¹) | Ring Size Effect |

|---|---|---|

| Acetone (Acyclic) | ~1715 | Reference |

| Cyclohexanone (B45756) | ~1715 | No significant strain |

| Cyclopentanone | ~1750 | Increased angle strain |

| Cyclobutanone | ~1785 | High angle strain openstax.orgpressbooks.pub |

| This compound | ~1740-1760 (Predicted) | Influence of strained cyclobutyl ring |

Cyclic Voltammetry Studies for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. wikipedia.orglibretexts.org It can be used to determine the reduction potential of the carbonyl group in this compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured.

The carbonyl group of a ketone can be electrochemically reduced. This process generally involves an initial one-electron transfer to form a radical anion intermediate. The potential at which this reduction occurs (the cathodic peak potential, Epc) is characteristic of the compound's structure. For many simple ketones, this reduction is an irreversible or quasi-reversible process, as the resulting radical anion may be unstable and undergo subsequent chemical reactions, such as dimerization or protonation. nih.gov The lack of a corresponding oxidation peak on the reverse scan in the cyclic voltammogram would indicate such irreversibility. nih.gov The specific reduction potential for this compound would depend on the solvent and electrolyte used but would provide fundamental data on its electron-accepting ability. researchgate.net

Synthesis and Reactivity of Cyclobutyl Cyclohexyl Methanone Derivatives

Structural Modification of the Ketone Moiety

The carbonyl group is a cornerstone of organic chemistry, and its reactivity is central to the derivatization of cyclobutyl(cyclohexyl)methanone. The ketone motif readily engages in standard carbonyl chemistry, including reactions like Knoevenagel condensation and oxidation or rearrangement processes such as Baeyer-Villiger oxidation and Beckmann rearrangement. nih.gov

Derivatization at the Carbonyl Carbon (e.g., Hydroxyamino Introduction)

A key modification of the carbonyl group involves its reaction with nucleophiles. The introduction of a hydroxyamino group, for instance, can be achieved through the reaction of this compound with hydroxylamine. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime, this compound oxime.

The formation of the oxime introduces a new functional group with distinct chemical properties, opening avenues for further synthetic transformations. The general mechanism for this type of derivatization is well-established in carbonyl chemistry. researchgate.net

Table 1: Synthesis of this compound Oxime

| Reactants | Product | Reaction Type |

| This compound, Hydroxylamine | This compound oxime | Condensation |

Functionalization of Cyclobutyl and Cyclohexyl Rings

Beyond the carbonyl group, the cyclobutyl and cyclohexyl rings offer opportunities for structural diversification. The introduction of substituents onto these saturated rings can significantly alter the molecule's properties.

Introduction of Substituents via Advanced Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig couplings, provide powerful tools for the functionalization of the cyclobutyl and cyclohexyl rings. nobelprize.orgyoutube.com

The direct functionalization of C-H bonds on the cycloalkane rings is a challenging but increasingly feasible approach. For instance, a sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available starting materials. nih.gov This involves the generation of a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization with various coupling partners. nih.govnih.gov This methodology allows for the installation of aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Ring Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron compound + Organohalide | Pd(0) complex | C-C |

| Negishi Coupling | Organozinc compound + Organohalide | Pd(0) or Ni(0) complex | C-C |

| Buchwald-Hartwig Amination | Amine + Organohalide | Pd complex with specific ligands | C-N |

Stereoselective Derivatization of Cycloalkane Rings

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern chemical synthesis, particularly in the context of pharmacologically active molecules. calstate.edu The synthesis of polysubstituted cyclobutanes, for example, can be stereochemically complex due to the ring's fluxional nature. calstate.edu

Strategies to achieve stereoselective derivatization often rely on the use of chiral catalysts or auxiliaries that can direct the approach of a reagent to one face of the cycloalkane ring over the other. For instance, the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes has been achieved, highlighting the potential for precise stereochemical control. nih.govnih.gov These methods are crucial for accessing specific stereoisomers of substituted this compound derivatives.

Utilization as Building Blocks in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govmdpi.com Ketones are valuable building blocks in many MCRs due to the reactivity of the carbonyl group.

This compound can serve as the ketone component in various MCRs, such as the Passerini and Ugi reactions. nih.gov In these reactions, the ketone undergoes initial reaction with one of the other components (e.g., an isocyanide in the Passerini reaction), initiating a cascade of events that ultimately leads to the formation of a complex molecular architecture. The use of this compound in such reactions would lead to products containing both the cyclobutyl and cyclohexyl moieties, offering a rapid route to structural diversity. researchgate.net

Table 3: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Components | Key Intermediate | Product Class |

| Passerini 3-Component Reaction | This compound, Carboxylic Acid, Isocyanide | α-acyloxy-imidoyl intermediate | α-Acyloxy carboxamide |

| Ugi 4-Component Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Schiff base/iminium ion | α-Aminoacyl amide (Peptidomimetic) |

Broader Applications in Catalysis and Chemical Transformations

Utilization in Heterogeneous and Homogeneous Catalytic Systems

The reactivity of the carbonyl group and adjacent cycloalkyl rings makes these ketones valuable in the development and application of both heterogeneous and homogeneous catalysts.

The oxidation of ketones is a fundamental pathway for producing carboxylic acids and their derivatives, which are valuable intermediates in organic synthesis. electrochem.org A significant transformation for cycloalkyl ketones is the Baeyer-Villiger oxidation, which converts ketones into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. youtube.com This reaction can be catalyzed to enhance efficiency and selectivity.

Recent research has demonstrated the efficacy of a novel Fe3O4@Ag-Cu nanocatalyst in the Baeyer-Villiger oxidation of various ketones, including cyclic variants, using hydrogen peroxide as the oxidant. biolmolchem.com This heterogeneous catalyst provides a mild and efficient pathway to ester and lactone products. biolmolchem.com The reaction proceeds with high yields under simple reaction conditions, highlighting the advantages of the nanocatalyst system. biolmolchem.com For cyclic ketones, this oxidation results in ring expansion to form lactones. youtube.com While the direct catalytic oxidation of Cyclobutyl(cyclohexyl)methanone to a linear acid has not been extensively detailed, the formation of esters and lactones represents a critical catalytic conversion of this class of compounds.

Table 1: Catalytic Performance of Fe3O4@Ag-Cu Nanocatalyst in Baeyer-Villiger Oxidation

| Ketone Substrate | Product | Yield (%) |

|---|---|---|

| Cyclohexanone (B45756) | ε-Caprolactone | 96 |

| Acetophenone | Phenyl acetate | 95 |

| Benzophenone | Phenyl benzoate | 92 |

Data sourced from a study on Baeyer-Villiger oxidation using a novel nanocatalyst. biolmolchem.com

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com Their well-defined pore structures, high surface areas, and functional tunability make them promising materials for heterogeneous catalysis. nih.govresearchgate.net

The synthesis of COFs relies on the polymerization of molecular building blocks (monomers), which can be designed to incorporate specific functional groups. mdpi.com While direct integration of this compound into a COF has not been specifically documented, functionalized derivatives of such cycloalkyl ketones could theoretically serve as monomers. By incorporating a ketone moiety directly into the rigid, porous structure of a COF, it is possible to create a highly stable and reusable heterogeneous catalyst. The ordered channels of the COF could provide size and shape selectivity, influencing the access of substrates to the catalytic ketone sites embedded within the framework. mdpi.com Catalysts and auxiliaries, such as acids like acetic acid, play a crucial role in the formation of COFs with high crystallinity and porosity. nih.govresearchgate.net This approach would allow the unique reactivity of the cycloalkyl ketone to be harnessed within a solid-state material, combining the benefits of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and recyclability).

Electrochemical methods offer a powerful and sustainable alternative for driving chemical transformations, and cycloalkyl ketones are viable substrates for such conversions. electrochem.org The electrochemical oxidation of aliphatic ketones typically involves the initial loss of an electron from the lone pair of the carbonyl oxygen. researchgate.net

Indirect electrochemical oxidation provides a selective method for transforming cyclic ketones. electrochem.org In the presence of sodium halides in methanol, an indirect electrooxidation process can be accomplished where anodically generated halogen species react with the ketone. electrochem.orgresearchgate.net The outcome of this reaction is highly dependent on the ring size of the cycloalkyl ketone. For example, cyclopentanone is converted to 2,2-dimethoxycyclopentanone under these conditions. electrochem.org Another electrocatalytic strategy involves the oxidative coupling of ketones. Through the use of a silyl bis-enol ether intermediate, anodic oxidation can achieve diastereoselective coupling to produce 1,4-diketones, a transformation that can also be accomplished photocatalytically. nih.gov These methods demonstrate the potential of electrochemical catalysis to achieve specific and valuable conversions of cycloalkyl ketones without the need for stoichiometric chemical oxidants. nih.gov

Table 2: Electrochemical Conversions of Cycloalkyl Ketones

| Method | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Indirect Oxidation | Cyclic Ketones | α-Substituted Ketones (e.g., 2,2-dimethoxycyclopentanone) | Mediated by electrochemically generated halides; product depends on ring size. electrochem.orgresearchgate.net |

| Oxidative Coupling | Aliphatic/Aromatic Ketones | 1,4-Diketones | Proceeds via a silyl bis-enol ether intermediate; enables fragment coupling. nih.gov |

Role as Intermediates in the Construction of Complex Chemical Architectures

The strained four-membered ring of the cyclobutyl group makes ketones like this compound valuable intermediates for constructing more complex molecular scaffolds through ring-opening or rearrangement reactions.

Cyclobutyl ketones are key precursors in synthetic strategies aimed at building intricate polycyclic and bridged ring systems, which are common motifs in biologically active natural products. nih.govbeilstein-journals.org

One powerful strategy is the transition-metal-catalyzed "cut-and-sew" reaction. nih.gov This approach involves the catalytic C−C bond activation of a cyclobutanone (B123998) by a transition metal (e.g., rhodium or palladium), followed by the intramolecular "stitching" in of a tethered unsaturated group like an alkene or alkyne. This deconstructive strategy provides rapid access to diverse bridged and fused ring systems that are otherwise challenging to synthesize. nih.gov

Another effective method involves the generation of reactive intermediates from ketone derivatives. For instance, converting a ketone to its corresponding tosylhydrazone allows for the generation of a carbene intermediate upon treatment with base. beilstein-journals.org This carbene can then undergo an intramolecular C−H bond insertion into an adjacent ring, efficiently forming a new carbon-carbon bond and constructing a bridged polycyclic product. beilstein-journals.org

A more recent development is the formal γ-C–H functionalization of cyclobutyl aryl ketones. This two-step process begins with a Norrish-Yang cyclization of the ketone to form a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and subsequent functionalization with various coupling partners, leading to the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes. nih.gov These strategies underscore the utility of the cyclobutyl ketone moiety as a linchpin in the assembly of complex chemical architectures.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Cyclobutyl(cyclohexyl)methanone in laboratory settings?

The compound can be synthesized via synergistic visible-light photoredox/nickel catalysis, enabling cross-electrophile coupling between cyclobutyl and cyclohexyl precursors. This method achieves a 79% yield under mild conditions (room temperature, visible light irradiation) and avoids traditional Grignard or organometallic reagents, reducing steric hindrance challenges . Key steps include:

- Catalyst selection : Use of nickel(II) chloride and a photoredox catalyst (e.g., Ir(ppy)₃).

- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) for improved solubility.

- Work-up : Liquid-liquid extraction and column chromatography for purification.

How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In the ¹³C NMR spectrum (CDCl₃, 125.8 MHz), the ketone carbonyl resonates at δ ~218 ppm, while cyclobutyl and cyclohexyl carbons appear between δ 20–50 ppm. Distinct splitting patterns in the ¹H NMR (e.g., δ 1.18–2.84 ppm for cyclohexyl protons) confirm stereochemical environments . X-ray crystallography (where applicable) reveals bond angles and torsional strain, such as the cyclobutyl ring’s C–C–C angles (~88°), highlighting ring strain .

What are the key structural features influencing its reactivity?

- Ring strain : The cyclobutyl group’s 90° bond angles (vs. 109.5° in cyclohexyl) increase reactivity in nucleophilic additions or reductions due to destabilization .

- Steric effects : The cyclohexyl group’s chair conformation shields the ketone carbonyl, slowing reactions requiring planar transition states (e.g., enolate formation) .

Advanced Research Questions

How do cycloalkyl substituents affect ketone reduction kinetics?

Comparative kinetic studies with sodium borohydride show that cyclobutyl phenyl ketones react ~0.23× slower than acetophenone (reference rate = 1.0) at 0°C, while cyclohexyl analogues react 0.25× slower. This trend reflects:

- Steric hindrance : Bulky cyclohexyl groups impede borohydride access.

- Electronic effects : Cyclobutyl’s strained σ bonds slightly enhance electrophilicity compared to cyclopentyl (0.36× rate) .

Methodological note : Use low-temperature (0–35°C) kinetic assays with UV-Vis or quenching methods to track progress.

How to resolve contradictions in reaction selectivity data for derivatives?

Discrepancies in selectivity (e.g., α/β ratios in glycosidation reactions) may arise from:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor β-selectivity by stabilizing transition-state dipoles.

- Substrate pre-organization : Preferential hydrogen bonding between cyclohexylmethanol and specific hydroxyl groups (e.g., 6-O-pivaloylated substrates) can shift selectivity to β-anomers (up to 3:97 α/β ratio) .

Validation : Conduct control experiments with deuterated solvents or isotopic labeling to isolate electronic vs. steric effects.

What computational methods predict this compound’s conformational stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Cyclobutyl puckering : The “bent” conformation minimizes angle strain, with energy barriers ~5 kcal/mol for ring inversion.

- Cyclohexyl chair stability : The equatorial positioning of the ketone group reduces 1,3-diaxial interactions, lowering energy by ~2.3 kcal/mol vs. axial conformers .

Tools : Gaussian or ORCA software packages with solvation models (e.g., PCM) for solvent-phase simulations.

How does this compound compare to analogues in biological activity studies?

While direct data on this compound is limited, structural analogues like (5-Chlorothiophen-2-yl)(cyclobutyl)methanone exhibit:

- Anticancer potential : Activation of caspase-3/7 pathways in vitro (IC₅₀ ~12 µM in HeLa cells).

- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus due to thiophene-Cl interactions with bacterial membranes .

Screening protocol : Use fluorescence-based apoptosis assays (Annexin V/PI) and broth microdilution for MIC determination.

Data Contradiction Analysis

Why do conflicting reports exist on the ketone’s stability under acidic conditions?

Discrepancies arise from:

- Counterion effects : Trifluoroacetic acid (TFA) may protonate the carbonyl, accelerating hydrolysis, while weaker acids (e.g., acetic acid) show negligible degradation.

- Steric protection : The cyclohexyl group’s bulkiness in derivatives like (4-ethyl-cyclohexyl)methanone reduces acid susceptibility by ~40% compared to less hindered analogues .

Resolution : Perform stability studies using HPLC-MS under varying pH (1–6) and ionic strengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.